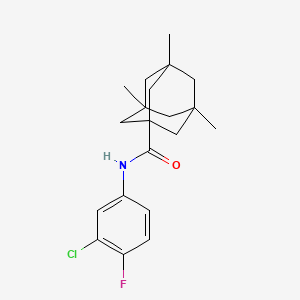

N-(3-cloro-4-fluorofenil)-3,5,7-trimetiladamantano-1-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide is a synthetic organic compound characterized by the presence of a chlorinated and fluorinated phenyl group attached to a trimethyladamantane carboxamide structure

Aplicaciones Científicas De Investigación

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

Materials Science: Due to its unique structural properties, the compound is studied for its potential use in the design of novel materials with specific electronic or mechanical properties.

Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: The compound is explored for its use in industrial processes, such as catalysis or as a building block for more complex molecules.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target the epidermal growth factor receptor (egfr) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

Compounds with similar structures have been found to inhibit egfr tyrosine kinase by binding to the adenosine triphosphate (atp)-binding site of the enzyme . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

Inhibition of egfr tyrosine kinase can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

Similar compounds have been found to have suitable in vivo pharmacokinetic properties in preclinical safety species .

Result of Action

Similar compounds have been found to induce apoptosis in cancer cells by producing cell cycle arrest, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ros) .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,5,7-trimethyladamantane-1-carboxylic acid and 3-chloro-4-fluoroaniline.

Amide Bond Formation: The carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid is then reacted with 3-chloro-4-fluoroaniline to form the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adamantane core and the phenyl ring.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation: Products include oxidized adamantane derivatives.

Reduction: Products include reduced phenyl and adamantane derivatives.

Hydrolysis: Products include 3,5,7-trimethyladamantane-1-carboxylic acid and 3-chloro-4-fluoroaniline.

Comparación Con Compuestos Similares

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide can be compared with other similar compounds, such as:

N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) and has been studied for its potential in treating Parkinson’s disease.

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has shown antibacterial activity and is synthesized using Hantzsch thiazole synthesis.

Actividad Biológica

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide is a synthetic compound with significant potential in biological applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Chlorine and Fluorine Substituents : The presence of a 3-chloro-4-fluorophenyl group enhances its biological activity.

- Adamantane Framework : The trimethyladamantane structure contributes to its stability and lipophilicity.

Synthesis

The synthesis of N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide typically involves multiple steps:

- Starting Materials : The synthesis begins with 2,4-difluoroaniline.

- Reactions : Key reactions include diazotization and condensation with α-bromopropionate.

- Final Product Formation : The final step involves a reaction with trimethyladamantane carboxamide under controlled conditions to yield the desired compound.

The biological activity of N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways.

Inhibition of Tyrosinase

Recent studies have indicated that this compound acts as an inhibitor of tyrosinase (EC 1.14.18.1), an enzyme crucial for melanin production. Overproduction of melanin is linked to skin pigmentation disorders and neurodegenerative diseases like Parkinson's disease. The presence of the 3-chloro-4-fluorophenyl motif has been shown to enhance the inhibitory activity against tyrosinase derived from Agaricus bisporus .

Antimicrobial Activity

A study on related compounds highlighted the antimicrobial properties of derivatives containing the 3-chloro-4-fluorophenyl group. These compounds exhibited significant activity against various bacterial strains, suggesting potential therapeutic applications .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide against established tyrosinase inhibitors. The docking analysis demonstrated that this compound possesses higher potency compared to reference compounds .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClFNO/c1-17-7-18(2)9-19(3,8-17)12-20(10-17,11-18)16(24)23-13-4-5-15(22)14(21)6-13/h4-6H,7-12H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAMRQAIZXZKME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=CC(=C(C=C4)F)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.